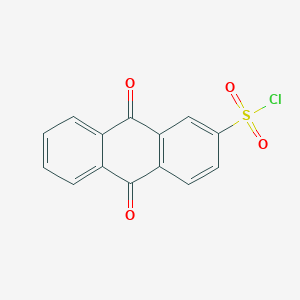

2-Anthraquinonesulfonyl chloride

Vue d'ensemble

Description

2-Anthraquinonesulfonyl chloride is a chemical compound used in scientific research . It is also known as 9,10-dioxoanthracene-2-sulfonyl chloride .

Molecular Structure Analysis

The molecular formula of 2-Anthraquinonesulfonyl chloride is C14H7ClO4S . Its average mass is 306.721 Da and its monoisotopic mass is 305.975342 Da .Chemical Reactions Analysis

2-Anthraquinonesulfonyl chloride has been used as a derivatization reagent for amines . The derivatives are stable and readily amenable to analysis by normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) .Applications De Recherche Scientifique

Anticancer Research

Scientific Field

Pharmacology and Oncology

Application Summary

2-Anthraquinonesulfonyl chloride is utilized in the synthesis of anthraquinone derivatives, which are compounds with significant anticancer properties .

Experimental Procedures

Researchers synthesize various anthraquinone analogues and evaluate their effects on cancer cell proliferation and telomerase activity. The methods involve organic synthesis techniques, cell-based assays, and biochemical analyses to assess the impact on key target proteins .

Results

The anthraquinone derivatives exhibit inhibition of cancer cell growth, induction of apoptosis, and potential to overcome multidrug resistance in tumor cells. Quantitative data include IC50 values indicating the concentration required to inhibit cancer cell growth by 50% .

Electrochemical Applications

Scientific Field

Electrochemistry and Material Science

Application Summary

2-Anthraquinonesulfonyl chloride derivatives serve as sustainable materials for electrochemical applications, particularly in organic electronics .

Experimental Procedures

The study involves the calculation of electrochemical reduction potentials and experimental validation. Techniques like density functional theory (DFT) and semi-empirical methods are used for pre-screening and refinement of materials .

Results

The research demonstrates that anthraquinone derivatives have suitable redox potentials for use in organic electronics, with a focus on the cost-accuracy ratio for material screening strategies .

Derivatization Reagent for Amine Analysis

Scientific Field

Analytical Chemistry

Application Summary

2-Anthraquinonesulfonyl chloride acts as a derivatization reagent for the analysis of amines, enhancing the detection sensitivity in chromatographic techniques .

Experimental Procedures

The method involves the reaction of amines with 2-anthraquinonesulfonyl chloride to form derivatives, followed by chromatographic separation and detection .

Results

The derivatization leads to improved chromatographic profiles and detection limits, facilitating the analysis of amines in complex matrices .

Organic Electronics

Scientific Field

Organic Electronics and Photovoltaics

Application Summary

Anthraquinone derivatives, synthesized using 2-anthraquinonesulfonyl chloride, are identified as promising structures for applications in organic electronics .

Experimental Procedures

The research includes systematic screening of electrochemical potentials and theoretical investigations to identify suitable derivatives for electronic applications .

Results

Findings suggest that specific anthraquinone derivatives can significantly enhance the performance of organic electronic devices .

Sustainable Materials

Scientific Field

Environmental Science and Sustainable Material Development

Application Summary

2-Anthraquinonesulfonyl chloride derivatives are explored for their potential as sustainable materials in various applications, including energy storage and conversion .

Experimental Procedures

Studies focus on the environmental impact, sustainability, and performance of anthraquinone derivatives in real-world applications .

Results

The derivatives show promise in contributing to sustainable practices within the field of material science .

Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences and Drug Delivery

Application Summary

While direct applications of 2-anthraquinonesulfonyl chloride in drug delivery systems are not explicitly detailed in recent literature, anthraquinone structures are often modified for pharmaceutical applications, including drug delivery .

Experimental Procedures

The procedures would typically involve the modification of drug molecules to enhance their delivery and efficacy, potentially using anthraquinone derivatives as carriers or active components .

Results

Such modifications aim to improve the bioavailability and therapeutic outcomes of drugs, although specific quantitative data for 2-anthraquinonesulfonyl chloride in this context are not available .

This analysis provides a snapshot of the diverse applications of 2-Anthraquinonesulfonyl chloride in scientific research, highlighting its versatility and potential across various fields.

Antifungal and Antimicrobial Applications

Scientific Field

Microbiology and Pharmacology

Application Summary

Anthraquinone derivatives, including those synthesized from 2-Anthraquinonesulfonyl chloride, are known for their antifungal and antimicrobial activities .

Experimental Procedures

The compounds are tested against various fungal and microbial strains using standard assays like disk diffusion and MIC (Minimum Inhibitory Concentration) determination .

Results

The derivatives show varying degrees of inhibition against the tested organisms, with MIC values providing quantitative measures of their effectiveness .

Antiviral Research

Scientific Field

Virology and Medicinal Chemistry

Application Summary

Anthraquinones are investigated for their potential antiviral properties, with some studies indicating effectiveness against specific viruses .

Experimental Procedures

In vitro assays are conducted to assess the inhibitory effect of anthraquinone derivatives on viral replication and protein synthesis .

Results

Results include reductions in viral load and inhibition of viral enzymes, quantified through assays such as plaque reduction and RT-PCR .

Antimalarial Activity

Scientific Field

Parasitology and Tropical Medicine

Application Summary

Anthraquinone compounds are explored for their use in treating malaria, targeting the Plasmodium parasites .

Experimental Procedures

The efficacy of these compounds is evaluated in cell-based assays and in vivo models, measuring their impact on parasite lifecycle stages .

Results

Data often includes IC50 values against Plasmodium strains, offering insights into the potential therapeutic window of these compounds .

Antiplatelet and Antidiabetic Effects

Scientific Field

Cardiology and Endocrinology

Application Summary

Research into anthraquinone derivatives has shown potential antiplatelet and antidiabetic effects, which could be beneficial in managing cardiovascular diseases and diabetes .

Experimental Procedures

Studies involve in vitro platelet aggregation tests and in vivo diabetic models to assess the impact of these compounds on blood glucose levels and platelet function .

Results

Outcomes include reduced platelet aggregation and improved glycemic control, with statistical analyses supporting the findings .

Neuroprotective Properties

Scientific Field

Neuroscience and Neuropharmacology

Application Summary

Some anthraquinone derivatives exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Experimental Procedures

Neuroprotection is typically evaluated using neuronal cell cultures and animal models, measuring parameters like cell viability and oxidative stress markers .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact requires rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and immediate medical attention should be sought .

Orientations Futures

Anthraquinonesulfonyl chloride exhibits high perplexity due to its complex structure, allowing for diverse applications. It has been used to facilitate electron transfer from electrodes in Shewanella oneidensis . Furthermore, anthraquinone-based compounds are being researched for their potential as anticancer agents .

Propriétés

IUPAC Name |

9,10-dioxoanthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFCHANCMRCOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277890 | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anthraquinonesulfonyl chloride | |

CAS RN |

2381-23-9 | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.